2-Diazonio-1-[(2-methylprop-2-en-1-yl)oxy]ethen-1-olate
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Overview
Description
2-Diazonio-1-[(2-methylprop-2-en-1-yl)oxy]ethen-1-olate is a chemical compound known for its unique structure and reactivity. This compound features a diazonium group and an enolate group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-[(2-methylprop-2-en-1-yl)oxy]ethen-1-olate typically involves the reaction of 2-methylprop-2-en-1-ol with a diazonium salt under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature is maintained at a low level to ensure the stability of the diazonium group.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions in specialized reactors. The process includes the careful handling of diazonium salts, which are sensitive to temperature and light. The reaction mixture is continuously monitored, and the product is purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-1-[(2-methylprop-2-en-1-yl)oxy]ethen-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Oxides and hydroxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Diazonio-1-[(2-methylprop-2-en-1-yl)oxy]ethen-1-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-[(2-methylprop-2-en-1-yl)oxy]ethen-1-olate involves the interaction of the diazonium group with various molecular targets. The diazonium group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The enolate group can participate in nucleophilic addition reactions, further expanding the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Diazonio-1-[(2-methylprop-2-en-1-yl)oxy]benzoic acid
- 2-Diazonio-1-[(2-methylprop-2-en-1-yl)oxy]propane
Uniqueness
2-Diazonio-1-[(2-methylprop-2-en-1-yl)oxy]ethen-1-olate is unique due to its combination of a diazonium group and an enolate group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
172906-75-1 |
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Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
2-methylprop-2-enyl 2-diazoacetate |
InChI |
InChI=1S/C6H8N2O2/c1-5(2)4-10-6(9)3-8-7/h3H,1,4H2,2H3 |
InChI Key |
DJFFSKRDNJNPQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
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